N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting with the formation of the piperazine ring The process may include the reaction of 2-fluorophenyl with piperazine derivatives under specific conditions to form the core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a tool to investigate cellular processes and molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other bioactive molecules may make it useful in drug discovery and development.
Industry: In industry, the compound can be utilized in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications, including coatings, adhesives, and catalysts.
Mechanism of Action
The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives
Sulfonyl-containing compounds
Nitrobenzamide derivatives
Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide stands out due to its unique combination of functional groups and structural features. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-16-6-2-4-8-18(16)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)15-5-1-3-7-17(15)24(26)27/h1-8H,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUICISFQBYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.